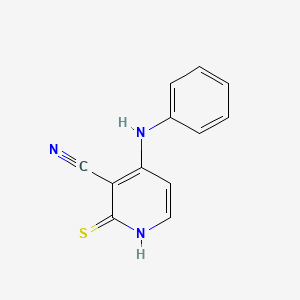

4-(Phenylamino)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

4-anilino-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c13-8-10-11(6-7-14-12(10)16)15-9-4-2-1-3-5-9/h1-7H,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWRXDXEEBEYSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=S)NC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylamino)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of phenylamine with a suitable precursor that contains the dihydropyridine and thioxo functionalities. One common method involves the condensation of phenylamine with a cyanoacetyl derivative under basic conditions, followed by cyclization and thiolation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylamino)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Halogenated or nitrated derivatives of the phenylamino group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-(Phenylamino)-2-thioxo-1,2-dihydropyridine-3-carbonitrile derivatives in combating various cancer types. The compound has shown promising results in inhibiting the proliferation of cancer cells through several mechanisms.

Case Study: Antiproliferative Effects

A study conducted on synthesized quinoline and pyrroloquinoline derivatives, including this compound, evaluated their antiproliferative activity against several cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The results indicated that the compound exhibited significant cytotoxicity with calculated IC50 values of 9.8 µg/ml for MCF-7, 22.8 µg/ml for HepG2, and 20.2 µg/ml for HCT116 .

Antimicrobial Properties

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activity. Several studies have reported its effectiveness against various bacterial strains.

Case Study: Antimicrobial Evaluation

A series of experiments evaluated the antimicrobial properties of derivatives based on this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that allow for the introduction of various substituents that can modulate its biological activity. Understanding the structure-activity relationship is crucial for optimizing its efficacy.

Synthesis Overview

The compound can be synthesized through a reaction involving phenylamine and thioxo-dihydropyridine derivatives under specific conditions that favor the formation of the desired structure .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-(Phenylamino)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The phenylamino group can interact with enzymes or receptors, modulating their activity. The thioxo group can participate in redox reactions, affecting cellular processes. The dihydropyridine ring can interact with ion channels, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Comparison

Key structural differences among analogues arise from:

- Substituents at positions 4 and 6 : Aryl, heteroaryl, or alkyl groups.

- Thioxo vs. oxo groups : The C=S group in 2-thioxo derivatives vs. C=O in 2-oxo variants.

- Functional group additions : Halogens (Br, F), methoxy, or benzofuran moieties.

Table 1: Structural Features of Selected Analogues

Key Observations :

Anticancer Activity

Dihydropyridine derivatives show potent antitumor effects via survivin and PIM1 kinase inhibition.

Table 2: Anticancer IC50 Values of Selected Analogues

Key Observations :

Antimicrobial and Antioxidant Activity

Table 3: Antimicrobial and Antioxidant Profiles

Physicochemical Properties

Table 4: Melting Points and Solubility Trends

Biological Activity

4-(Phenylamino)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Synthesis

The chemical formula for this compound is . The synthesis typically involves the reaction of phenylamine with appropriate thioxo and carbonitrile precursors under controlled conditions. Various methods have been developed to optimize yield and purity, including solvent variations and temperature adjustments.

Biological Activity Overview

The biological activity of this compound has been the subject of several studies, highlighting its potential as an antitumor agent, antimicrobial agent, and insecticide.

Anticancer Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain substituted dihydropyridines can inhibit tumor growth in various cancer cell lines. In particular, compounds similar to this compound demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) .

Table 1: Anticancer Activity of Dihydropyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| 4-(Phenylamino)-2-thioxo... | MCF-7 | 15.0 | Moderate cytotoxicity |

| 4-(Phenylamino)-2-thioxo... | NCI-H460 | 12.5 | High cytotoxicity |

| Substituted Dihydropyridines | Various | Varies | Antitumor activity |

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Insecticidal Activity

Insecticidal assessments have revealed that derivatives of this compound can effectively target agricultural pests such as the cotton leafworm (Spodoptera littoralis). The mode of action appears to involve neurotoxic effects leading to paralysis and death in susceptible insect species .

Case Studies and Research Findings

Several case studies illustrate the biological efficacy of this compound:

- Antitumor Efficacy : A study demonstrated that oral administration of a related compound resulted in complete tumor stasis in a Met-dependent gastric carcinoma xenograft model .

- Insecticidal Assessment : Field trials showed promising results where treated crops exhibited reduced pest populations without significant harm to beneficial insects .

- Antimicrobial Testing : Clinical isolates were tested against the compound, revealing effective inhibition rates comparable to standard antibiotics .

Q & A

Q. What are the standard synthetic routes for preparing 4-(phenylamino)-2-thioxo-1,2-dihydropyridine-3-carbonitrile derivatives?

The compound can be synthesized via a multi-step reaction involving Michael addition, cyclization, and oxidative aromatization. For example, derivatives with bromophenyl and methoxyphenyl substituents are synthesized by refluxing chalcone intermediates (e.g., 3-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one) with cyanothioacetamide in absolute ethanol, catalyzed by trimethylamine . Key intermediates are characterized by NMR and IR spectroscopy to confirm tautomeric forms and cyclization efficiency.

Q. Which spectroscopic techniques are critical for characterizing the tautomeric and structural features of this compound?

- FTIR : Identifies thioxo (C=S) stretches (~1200–1250 cm⁻¹) and nitrile (C≡N) peaks (~2200 cm⁻¹) .

- ¹H-NMR : Signals at δ 12.58–12.61 ppm confirm the tautomeric NH group, while aromatic protons appear as multiplet peaks (δ 6.80–8.07 ppm) .

- 13C-NMR : Carbonitrile carbons resonate at ~115–120 ppm, and thiocarbonyl carbons at ~170–175 ppm .

Q. How is the antioxidant activity of this compound evaluated in vitro?

The DPPH radical scavenging assay is commonly used. Compounds are tested at varying concentrations (e.g., 12 ppm) and compared to ascorbic acid. Activity is quantified as % inhibition:

For example, derivatives with bromophenyl and hydroxyphenyl substituents show 67–79% activity, correlating with electron-donating groups .

Advanced Research Questions

Q. How do substituents influence the biological activity of this compound?

- Electron-withdrawing groups (e.g., Br, Cl) enhance antimicrobial and anticancer activity by increasing electrophilicity. For instance, bromophenyl derivatives show MIC values of 1–2 µmol mL⁻¹ against Klebsiella pneumoniae .

- Electron-donating groups (e.g., OCH₃, OH) improve antioxidant activity via radical stabilization .

- Thiophene or tetrazole substituents enhance binding affinity in molecular docking studies by forming hydrogen bonds and π-π interactions with bacterial protein targets (PDB ID: 7BYE) .

Q. What computational methods are used to predict ligand-protein interactions for this compound?

- Molecular docking (e.g., BIOVIA/Discovery Studio) identifies binding modes and affinities. For example, derivatives with tetrazole rings bind to Klebsiella pneumoniae’s active site (binding affinity: −9.2 kcal/mol) via hydrogen bonds with Arg-168 and π-stacking with Tyr-189 .

- ADMET predictions assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates for in vivo studies .

Q. How can reaction mechanisms be optimized to improve yields of dihydropyridine derivatives?

- Catalyst selection : KOH or trimethylamine accelerates cyclization by deprotonating intermediates .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .

- Temperature control : Reflux conditions (110°C) promote oxidative aromatization, increasing yields to 70–85% .

Q. What crystallographic tools are used to resolve structural ambiguities in dihydropyridine derivatives?

- SHELX programs (SHELXL, SHELXS) refine crystal structures using high-resolution X-ray data. For example, SHELXL handles twinned data and hydrogen bonding networks, critical for confirming tautomeric forms and dihedral angles .

- CCDC databases validate structural parameters (e.g., bond lengths, angles) against known analogs .

Data Contradictions and Resolution

Q. Why do some studies report conflicting antioxidant activities for structurally similar derivatives?

Discrepancies arise from:

- Substituent positioning : Para-substituted bromophenyl groups show higher activity (79%) than meta-substituted analogs (17%) due to steric and electronic effects .

- Assay conditions : Variations in DPPH concentration (50–100 µM) or incubation time (30–60 min) alter results .

- Standardization : Normalizing data to ascorbic acid equivalents (IC₅₀ values) reduces variability .

Q. How can synthetic yields be reconciled across studies using different protocols?

- Mechanistic insights : Stepwise pathways (Michael addition → cyclization) yield 63–77% under optimized conditions, while one-pot methods may drop to 53% due to intermediate instability .

- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) improves purity but reduces yields compared to recrystallization .

Methodological Recommendations

Q. Best practices for designing SAR studies on dihydropyridine derivatives

- Library design : Synthesize analogs with systematic substituent variations (e.g., halogen, methoxy, thiophene) .

- Biological assays : Pair antimicrobial (e.g., broth microdilution) and cytotoxic (e.g., MTT) screens to identify selective agents .

- Data validation : Use triplicate measurements and statistical analysis (e.g., ANOVA) to confirm significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.